molecular formula C7H3NO4-2 B1239396 Cinchomeronate(2-)

Cinchomeronate(2-)

Cat. No. B1239396
M. Wt: 165.1 g/mol
InChI Key: MUYSADWCWFFZKR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinchomeronate(2-) is a pyridinedicarboxylate. It is a conjugate base of a cinchomeronate(1-).

Scientific Research Applications

1. Bone Remodeling and Osteoporosis Treatment

  • Clodronate, a non-aminated bisphosphonate similar to Cinchomeronate(2-), has demonstrated effectiveness in treating postmenopausal osteoporosis and conditions of excessive bone resorption like Paget’s disease, hypercalcaemia of malignancy, and osteolytic metastases (Ghinoi & Brandi, 2002).
  • Clodronate's mechanisms include inhibiting bone resorption and promoting apoptosis of osteoclasts (Lehenkari et al., 2002).

2. Reduction of Bone Loss in Animal Models

  • Ibandronate, another bisphosphonate, has been shown to prevent osteopenia and maintain bone strength and quality in ovariectomized monkeys, suggesting its potential in preventing osteoporosis in humans (Smith et al., 2003).

3. Treatment of Metastatic Bone Disease

  • Clodronate has been effective in managing metastatic bone disease, demonstrating a reduction in the incidence of new bony and visceral metastases in women with breast cancer (Diel et al., 1998).

4. Inhalation Toxicity and Lung Deposition Studies

  • Alendronate sodium, used for osteoporosis treatment, shows promising results as an inhalation route administration, potentially offering a new method of delivery with reduced side effects (Sultana et al., 2013).

5. Anti-inflammatory Properties in Orthodontic Treatment

  • Clodronate's local administration significantly reduces tooth movement and inhibits root resorption in orthodontic treatments, highlighting its anti-inflammatory properties (Liu et al., 2004).

6. Role in Corticosteroid-Induced Osteoporosis

  • Bisphosphonates like ibandronate have been effective in treating corticosteroid-induced osteoporosis, suggesting similar potential for Cinchomeronate(2-) related compounds (Ringe et al., 2003).

properties

IUPAC Name

pyridine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYSADWCWFFZKR-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NO4-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinchomeronate(2-)
Reactant of Route 2
Cinchomeronate(2-)
Reactant of Route 3
Cinchomeronate(2-)
Reactant of Route 4
Cinchomeronate(2-)
Reactant of Route 5
Cinchomeronate(2-)
Reactant of Route 6
Cinchomeronate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.